(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile
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Overview
Description
(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile is an organic compound characterized by the presence of a bromoethyl group, a methylbutenyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile typically involves the reaction of 2-bromoethylamine with 3-methylbut-2-en-1-yl cyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the methylbutenyl group can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Addition Reactions: Reagents such as hydrogen halides (e.g., HBr) and halogens (e.g., Br2) are used. The reactions are conducted under mild conditions to prevent side reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition Reactions: Products include halogenated derivatives and other addition products.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methylbutenyl group can participate in various chemical reactions. The propanedinitrile moiety may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylbut-2-en-1-ol: A compound with a similar structure but with a hydroxyl group instead of a nitrile group.
3-Methylbut-2-en-1-yl pivalate: A compound with a similar carbon skeleton but with different functional groups.
Properties
CAS No. |
649759-64-8 |
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Molecular Formula |
C10H13BrN2 |
Molecular Weight |
241.13 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2-(3-methylbut-2-enyl)propanedinitrile |
InChI |
InChI=1S/C10H13BrN2/c1-9(2)3-4-10(7-12,8-13)5-6-11/h3H,4-6H2,1-2H3 |
InChI Key |
QILPQIVGZJNNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CCBr)(C#N)C#N)C |
Origin of Product |
United States |
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